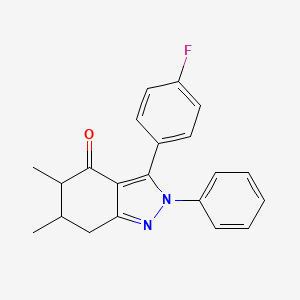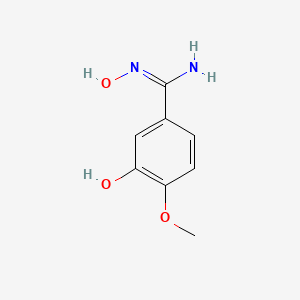![molecular formula C15H18ClNO4 B11080793 4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid](/img/structure/B11080793.png)
4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydrofuran-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, an amino group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with a suitable acylating agent to introduce the butanoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(3-chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a similar chlorinated aromatic ring but differs in the presence of a thiazole ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole moiety, which is structurally different from the furan ring in the target compound.
Uniqueness
4-[(3-Chloro-2-methylphenyl)amino]-4-oxo-3-(tetrahydro-2-furanyl)butanoic acid is unique due to its combination of a chlorinated aromatic ring, an amino group, and a furan ring
Properties
Molecular Formula |
C15H18ClNO4 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid |
InChI |
InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-15(20)10(8-14(18)19)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
QSTKODXKMBQPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(CC(=O)O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-3-benzyl-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11080718.png)
![5,5-Dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11080726.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2,2-diphenylacetamide](/img/structure/B11080733.png)
![(2Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11080742.png)
![4-[(4-Carboxy-2-nitrophenyl)disulfanyl]-3-nitrobenzoic acid](/img/structure/B11080746.png)


![5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080755.png)
![ethyl 4-[5-(2,5-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11080767.png)
![6-bromo-1-[(4-ethylphenyl)carbonyl]-1a-(furan-2-ylcarbonyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B11080773.png)
![2-{[2-chloro-4-(trifluoromethyl)phenyl]sulfonyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11080778.png)
![N,N'-bis[2-(4-chlorophenoxy)ethyl]benzene-1,3-dicarboxamide](/img/structure/B11080790.png)

